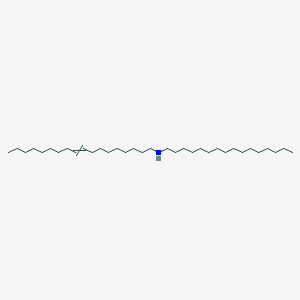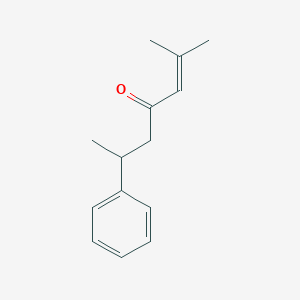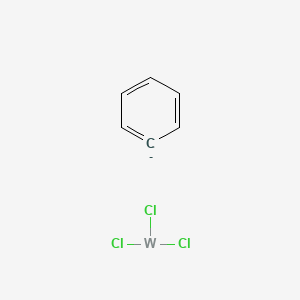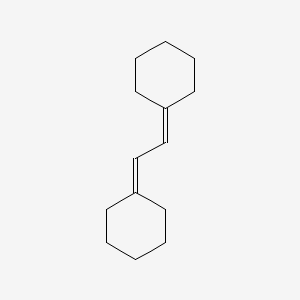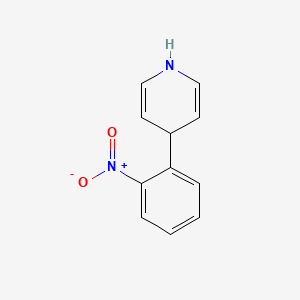
Pyridine, 1,4-dihydro-4-(2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 1,4-dihydro-4-(2-nitrophenyl)-: is a derivative of 1,4-dihydropyridine, a class of compounds known for their significant biological and pharmacological activities. This compound is particularly notable for its structural features, which include a pyridine ring and a nitrophenyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- typically involves the Hantzsch pyridine synthesis. This method is a multi-component reaction that includes the cyclo-condensation of an aldehyde, a 1,3-dicarbonyl compound, and ammonia. The reaction conditions often involve heating the mixture to facilitate the formation of the dihydropyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives using oxidizing agents.
Reduction: Reduction of the nitro group to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted dihydropyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: This compound is studied for its potential as a calcium channel blocker, similar to other 1,4-dihydropyridines. It has shown promise in the treatment of cardiovascular diseases, including hypertension and angina .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their insecticidal and herbicidal properties .
Mecanismo De Acción
The mechanism of action of Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This action leads to vasodilation and a reduction in blood pressure . The compound competes with other dihydropyridines for binding to the calcium channel, thereby exerting its pharmacological effects .
Comparación Con Compuestos Similares
Nifedipine: A well-known calcium channel blocker with similar structural features.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Felodipine: Known for its vasodilatory effects.
Uniqueness: Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- stands out due to its specific nitrophenyl substitution, which imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
53055-11-1 |
|---|---|
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
4-(2-nitrophenyl)-1,4-dihydropyridine |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)11-4-2-1-3-10(11)9-5-7-12-8-6-9/h1-9,12H |
Clave InChI |
ZKTPUEBHSQHTQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2C=CNC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


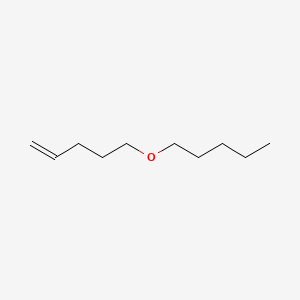
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
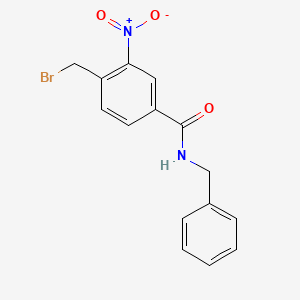
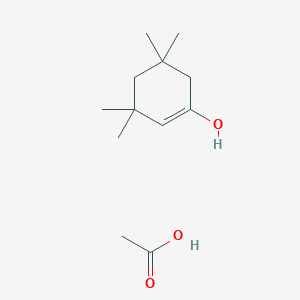
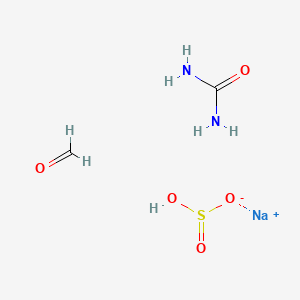

![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
